

The Chemical Landscape of 2-Amino-3-iodonaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-iodonaphthalene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological significance of **2-Amino-3-iodonaphthalene** (also known as 3-Iodo-2-naphthylamine). This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Properties

2-Amino-3-iodonaphthalene is an aromatic organic compound with the chemical formula $C_{10}H_8IN$.^[1] Its structure consists of a naphthalene ring system substituted with an amino group ($-NH_2$) at the 2-position and an iodine atom ($-I$) at the 3-position. The presence of these functional groups on the rigid naphthalene scaffold makes it an interesting building block for the synthesis of more complex molecules.

Physicochemical Data

A summary of the key physicochemical properties of **2-Amino-3-iodonaphthalene** is presented in Table 1. It is important to note that while some data is experimentally determined, other values are predicted based on computational models and analysis of structurally related compounds.

Property	Value	Source/Method
Molecular Formula	C ₁₀ H ₈ IN	[1]
Molecular Weight	269.08 g/mol	[1]
CAS Number	116632-14-5	[1]
Appearance	Expected to be a solid, potentially crystalline, colorless to off-white, may darken on exposure to air and light.	General knowledge of aromatic amines and iodo-compounds
Melting Point	Not explicitly reported; likely >100 °C based on related aminonaphthalenes.	Predicted
Boiling Point	Not reported; expected to be high and likely to decompose upon heating.	Predicted
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in non-polar solvents like hexanes; and poorly soluble in water.[2]	Predicted

Spectroscopic Data

The following table summarizes the predicted spectroscopic characteristics for **2-Amino-3-iodonaphthalene**, which are crucial for its identification and characterization.

Spectroscopy	Predicted Data
¹ H NMR (Proton NMR)	Aromatic protons (6H) would appear in the region of δ 7.0-8.0 ppm, showing characteristic splitting patterns of a substituted naphthalene ring. The amino protons (-NH ₂) would likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.
¹³ C NMR (Carbon NMR)	Ten distinct signals for the naphthalene carbons would be expected. The carbon bearing the iodine (C-3) would be shifted upfield due to the heavy atom effect, while the carbon attached to the amino group (C-2) would be deshielded.
IR (Infrared) Spectroscopy	Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm ⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm ⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm ⁻¹), and C-N stretching (around 1250-1350 cm ⁻¹). The C-I stretching vibration is expected in the far-infrared region (below 600 cm ⁻¹).
MS (Mass Spectrometry)	The molecular ion peak (M ⁺) would be observed at m/z = 269. A prominent peak at m/z = 142 would correspond to the loss of the iodine atom.

Synthesis of 2-Amino-3-iodonaphthalene

The synthesis of **2-Amino-3-iodonaphthalene** can be achieved through a few different routes, with the directed ortho-metallation of a protected 2-aminonaphthalene being a key method.^[3]

Experimental Protocol: Synthesis via Directed ortho-Metallation

This protocol is based on the method described by Baudoin et al. and subsequent modifications.^[3]

Step 1: Protection of 2-Naphthylamine

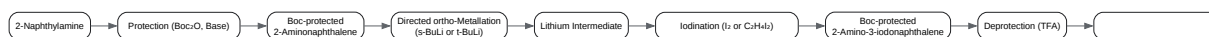
- To a solution of 2-naphthylamine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine).
- Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) in the same solvent at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield Boc-protected 2-aminonaphthalene.

Step 2: Directed ortho-Metallation and Iodination

- Dissolve the Boc-protected 2-aminonaphthalene in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
- Cool the solution to a low temperature (e.g., -78 °C).
- Slowly add a strong base, such as sec-butyllithium or tert-butyllithium, to effect the directed ortho-metallation at the 3-position.
- After stirring for a specified time, add a solution of an iodine source, such as 1,2-diiodoethane or iodine, in the same solvent.
- Allow the reaction to slowly warm to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

Step 3: Deprotection

- Dissolve the crude iodinated and protected product in a suitable solvent (e.g., dichloromethane).
- Add a strong acid, such as trifluoroacetic acid, and stir at room temperature.
- Monitor the reaction by TLC until the deprotection is complete.
- Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
- Extract the product, wash, dry, and concentrate.
- Purify the crude **2-Amino-3-iodonaphthalene** by column chromatography on silica gel.



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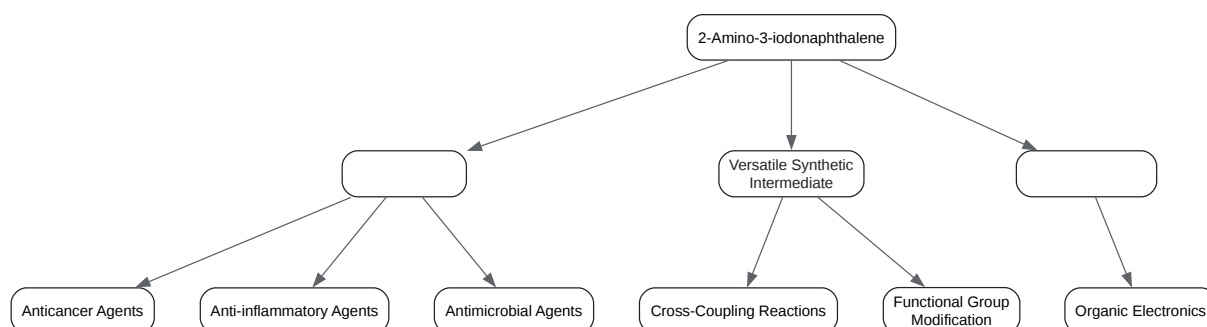
Caption: Synthetic workflow for **2-Amino-3-iodonaphthalene**.

Potential Biological Significance and Applications

While there is limited direct research on the biological activities of **2-Amino-3-iodonaphthalene**, its structural motifs are present in compounds with known pharmacological properties.

- **Scaffold for Drug Discovery:** The aminonaphthalene core is a privileged scaffold in medicinal chemistry. Various derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of an iodine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or altering its mechanism of action.
- **Potential as an Intermediate:** This compound serves as a versatile intermediate for further chemical modifications. The amino group can be acylated, alkylated, or diazotized, while the iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents. This allows for the creation of a library of novel compounds for biological screening.

- Research in Materials Science: The rigid, planar structure of the naphthalene ring, combined with the potential for hydrogen bonding from the amino group, suggests that derivatives of **2-Amino-3-iodonaphthalene** could be explored for applications in organic electronics and materials science.



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Caption: Potential applications of **2-Amino-3-iodonaphthalene**.

Conclusion

2-Amino-3-iodonaphthalene is a valuable chemical entity with significant potential for applications in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, properties, and a plausible synthetic route. Further research into the biological activities and material properties of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents and advanced materials.

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